Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate
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Overview
Description
Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a pyridinyl group and tert-butyl ester groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a substitution reaction, often using a halogenated pyridine derivative.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl groups using reagents like tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester groups may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-Tert-Butyl 3-Methyl 4-(2-Fluoro-6-(Pyrrolidin-1-Yl)Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate
- Trans-1-Tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)Pyrrolidin-1-Yl)Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate
Uniqueness
Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is unique due to its specific substitution pattern and the presence of both pyridinyl and tert-butyl ester groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (2S,3S)-2-pyridin-3-ylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-7-12(14(19)21-4)13(18)11-6-5-8-17-10-11/h5-6,8,10,12-13H,7,9H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
VYUMEEOXOUUJKK-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
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